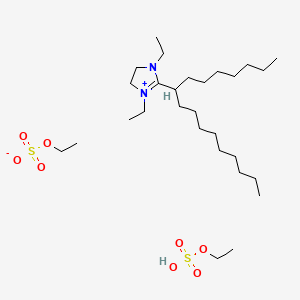
(Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is a synthetic organic compound with a unique structure that includes an imidazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate typically involves the alkylation of an imidazole derivative. The reaction conditions often include the use of strong bases and alkylating agents under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazolium ring can be targeted by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology
In biological research, this compound can be used to study the interactions between imidazolium derivatives and biological molecules, providing insights into their potential therapeutic applications.
Medicine
In medicine, (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is being investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry
In industry, this compound is used in the formulation of specialty chemicals and materials, including surfactants and ionic liquids, which have applications in various industrial processes.
Mécanisme D'action
The mechanism of action of (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium core can interact with negatively charged sites on proteins and membranes, leading to disruption of their normal functions. This interaction can result in antimicrobial effects or catalytic activity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-diethyl-2-methylimidazolium chloride
- 1,3-diethyl-2-ethylimidazolium bromide
- 1,3-diethyl-2-propylimidazolium iodide
Uniqueness
(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction capabilities. This makes it particularly useful in applications where strong interactions with lipid membranes are desired.
Propriétés
Numéro CAS |
94110-03-9 |
|---|---|
Formule moléculaire |
C28H60N2O8S2 |
Poids moléculaire |
616.9 g/mol |
Nom IUPAC |
1,3-diethyl-2-heptadecan-8-yl-4,5-dihydroimidazol-1-ium;ethyl hydrogen sulfate;ethyl sulfate |
InChI |
InChI=1S/C24H49N2.2C2H6O4S/c1-5-9-11-13-14-16-18-20-23(19-17-15-12-10-6-2)24-25(7-3)21-22-26(24)8-4;2*1-2-6-7(3,4)5/h23H,5-22H2,1-4H3;2*2H2,1H3,(H,3,4,5)/q+1;;/p-1 |
Clé InChI |
WTUPRXCWYUMDSO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CC)CC.CCOS(=O)(=O)O.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


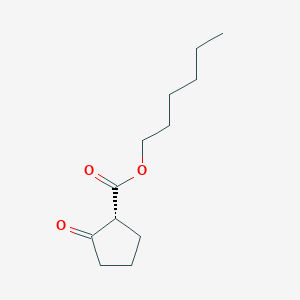
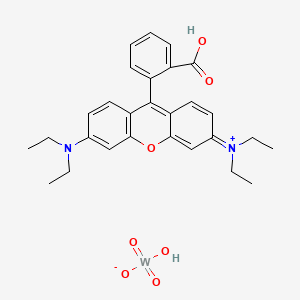
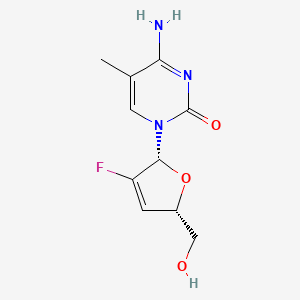
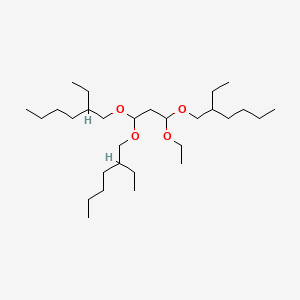
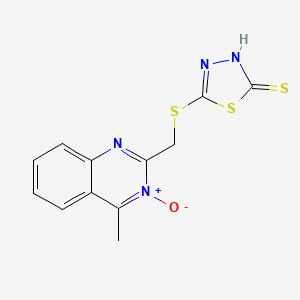

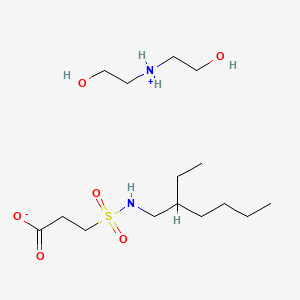
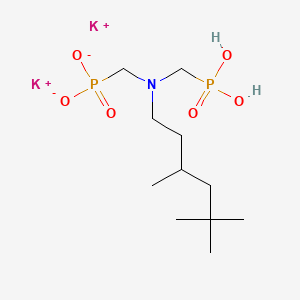
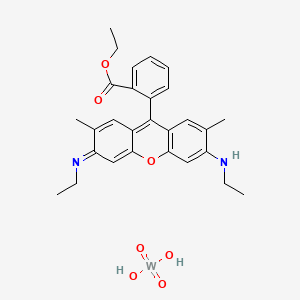

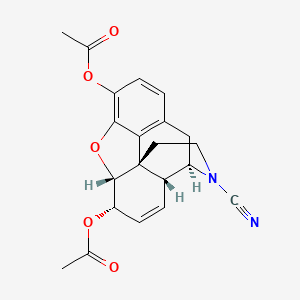


![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
